Product packaging for Methyl nadic anhydride(Cat. No.:CAS No. 25134-21-8)

Methyl nadic anhydride

Cat. No.: B147257
CAS No.: 25134-21-8
M. Wt: 178.18 g/mol
InChI Key: KNRCVAANTQNTPT-UHFFFAOYSA-N
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Description

Nadic Methyl Anhydride (NMA), also known as Methyl Norbornene-2,3-dicarboxylic Anhydride, is a liquid anhydride hardener renowned for producing high-strength, thermally stable epoxy resin systems . When properly cured, epoxy systems utilizing NMA demonstrate exceptional resistance to solvent and chemical attack, making them an outstanding engineering choice for demanding applications . These systems also perform as excellent electrical insulators, which is critical for electronic and electrical applications . The primary research value of NMA lies in its application as a curing agent for epoxy resins, where it reacts to form a dense, cross-linked polymer network. The mechanism follows the general reaction of acid anhydrides with epoxies, which involves the nucleophilic attack on the carbonyl carbon of the anhydride, leading to ring-opening and the formation of ester linkages . This process is often accelerated by tertiary amines, such as Benzyldimethylamine (BDMA), which help reduce curing time and temperature . The cured material is characterized by high strength, low shrinkage, and the absence of volatile by-products, which minimizes void formation . NMA is particularly valued in formulating advanced composites and polymers. Its structure, which includes a norbornene bridge, can increase local free volume, contributing to lower dielectric constant and higher toughness, which is beneficial for low-dielectric structural composites used in aerospace and unmanned aerial vehicles (UAVs) . Key applications include industrial coatings, high-voltage insulators, encapsulation of sophisticated electronic circuits, sealants, adhesives, laminates, fiberglass-reinforced plastics, and filament winding . In electron microscopy, epoxy resins cured with NMA are used to prepare very hard embedding blocks for samples . This product is FOR RESEARCH USE ONLY (RUO). It is strictly for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B147257 Methyl nadic anhydride CAS No. 25134-21-8

Properties

IUPAC Name

1-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10-3-2-5(4-10)6-7(10)9(12)13-8(6)11/h2-3,5-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRCVAANTQNTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C=C1)C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25134-21-8
Record name Methyl nadic anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-tetrahydromethyl-3,6-methanophthalic anhydride
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Synthetic Methodologies for Nadic Methyl Anhydride and Its Derivatives

Established Synthesis Routes (e.g., Diels-Alder reactions)

The primary and most established method for synthesizing the core structure of Nadic Methyl Anhydride (B1165640) is the Diels-Alder reaction. smolecule.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. In the synthesis of the parent compound, nadic anhydride, cyclopentadiene (B3395910) acts as the diene and maleic anhydride serves as the dienophile. wikipedia.orggoogle.com For Nadic Methyl Anhydride, a methylated version of cyclopentadiene is typically used.

The reaction predominantly yields the kinetically favored endo isomer due to secondary orbital interactions during the transition state. wikipedia.orggoogle.com This isomer, where the anhydride group is oriented towards the double bond of the norbornene ring system, is the main component of commercially available nadic anhydride. wikipedia.org The thermodynamically more stable exo isomer, with the anhydride group pointing away, can be obtained through subsequent isomerization processes. wikipedia.orggoogle.com

A patented method for producing a specific derivative, 4-methyl nadic anhydride, involves the dehydrogenation of 4-methyl-1,2,3,6-tetrahydrophthalic anhydride using a reagent like trichloroisocyanuric acid. google.com However, the Diels-Alder cycloaddition remains the foundational synthesis route for this class of compounds.

Production Techniques and Optimization

Optimizing the production of Nadic Methyl Anhydride focuses on maximizing yield, achieving the desired isomeric ratio, and ensuring high purity. Key parameters that are manipulated include temperature, reaction time, molar ratios of reactants, and the use of specialized reactor technologies. researchgate.net

Isomerization: A critical step in production is the conversion of the initially formed endo isomer to the exo isomer, which is often desired for specific applications.

Thermal Isomerization: Heating the endo isomer to high temperatures (e.g., 190-210°C) can induce isomerization to form the exo product. google.comgoogle.com However, this process can be inefficient and lead to undesirable side reactions such as carbonization and viscosity changes, which complicate purification. google.com

Catalytic Isomerization: To overcome the challenges of high-temperature conversion, catalytic methods have been developed. Chiral Lewis acid catalysts, for instance, have been shown to facilitate the Diels-Alder reaction to selectively produce the exo-nadic anhydride with high stereoselectivity and yield. google.com

Photochemical Isomerization: Irradiation with UV light is another method used to convert the endo isomer to the exo form. wikipedia.org

Process Optimization: Kinetic studies and response surface analysis have been employed to fine-tune the Diels-Alder reaction conditions. researchgate.net Research has demonstrated that using continuous-settling reactors or micro-channel reactors can lead to very high conversion rates, exceeding 97% in some cases. researchgate.net Following the reaction, purification is typically achieved through methods like high-vacuum distillation to obtain the final high-purity product. google.com

Table 1: Production and Optimization Parameters

Parameter Technique/Condition Outcome/Effect Citation
Reaction Control Step-heating in continuous-settling and micro-channel reactors Achieves high conversion rates (>92-97%) researchgate.net
Isomerization High-Temperature Heating (190-210°C) Converts kinetic endo isomer to thermodynamic exo isomer google.comgoogle.com
Chiral Lewis Acid Catalysis Promotes high stereoselectivity for the exo isomer during synthesis google.com
UV Light Irradiation Converts endo isomer to exo isomer wikipedia.org
Purification High-Vacuum Distillation Separates the final product to achieve high purity (e.g., 95.1%) google.com
Recrystallization Used to purify the crude product, especially after isomerization google.comgoogle.com

Derivatization Strategies for Modified Nadic Methyl Anhydride Structures

Derivatization of Nadic Methyl Anhydride is undertaken to create modified structures with tailored properties for specific applications. These strategies involve either using NMA to modify other molecules or chemically altering the NMA structure itself.

One key strategy involves utilizing NMA as a liquid modifier for other solid anhydrides. By blending NMA with anhydrides like phthalic anhydride or maleic anhydride, their freezing points can be significantly lowered, making them easier to handle and process. tri-iso.com

The inherent reactivity of the Nadic Methyl Anhydride structure provides multiple avenues for derivatization:

Copolymerization: The double bond within the norbornene moiety is reactive and can participate in polymerization reactions. For example, Nadic Anhydride has been successfully copolymerized with styrene (B11656) via free-radical polymerization to create new polymer chains. researchgate.net

Thiol-ene Reactions: The reactivity of the norbornene group is also exploited in thiol-ene reactions, which are used to synthesize monomers for creating cross-linked polymer networks. wikipedia.org

Anhydride Ring-Opening: The anhydride group can be readily opened by reacting it with nucleophiles. For instance, reacting the anhydride with amines or amino alcohols can introduce new functional groups, such as amine or hydroxyl moieties, onto the molecule's backbone. core.ac.uk This allows for the creation of derivatives with altered reactivity and functionality, suitable for developing new bio-based epoxy resins and other polymers. core.ac.uk

Table 2: Derivatization Strategies and Outcomes

Strategy Reactants Modification/Outcome Citation
Copolymerization Nadic Anhydride and Styrene Forms a copolymer with good processability; the unsaturation in the nadic ring exhibits good copolymerizability. researchgate.net
Anhydride Modification Nadic Methyl Anhydride and other solid anhydrides (e.g., Maleic Anhydride) Lowers the freezing point of the solid anhydride, improving handling. tri-iso.com
Functional Group Introduction Terpene-based acid anhydride (similar structure) with amines or amino alcohols Introduces amine or hydroxyl groups by opening the anhydride ring. core.ac.uk
Cross-linked Network Formation Nadic Anhydride and thiols Utilizes the norbornene moiety in thiol-ene reactions to create cross-linked polymer networks. wikipedia.org

Reaction Mechanisms and Polymerization Kinetics of Nadic Methyl Anhydride Systems

Fundamental Anhydride-Epoxy Reaction Pathways

The primary reaction in an NMA-cured epoxy system is the formation of polyester (B1180765) linkages through the alternating copolymerization of anhydride (B1165640) and epoxy groups. This process, however, is not direct and relies on specific initiation and propagation steps. cas.cz

Two main reactions define the network structure of an anhydride-cured epoxy system: esterification and etherification.

Esterification : This is the principal reaction pathway. It begins when an anhydride ring is opened, forming a carboxylic acid group. This acid group then reacts with an epoxy (oxirane) group. appliedpoleramic.comdianhydrides.com This reaction opens the epoxy ring, creating an ester linkage and a secondary hydroxyl group. appliedpoleramic.comtri-iso.comazom.combroadview-tech.com This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking process. tri-iso.comazom.combroadview-tech.com This two-step mechanism is the foundation of the polymer network formation. azom.com

Etherification (Homopolymerization) : This is a competing reaction where an epoxy group reacts with a secondary hydroxyl group (either present on the original epoxy resin backbone or generated during esterification). appliedpoleramic.comdianhydrides.combroadview-tech.com This process, also known as homopolymerization of the epoxy resin, forms an ether linkage. appliedpoleramic.combroadview-tech.com Etherification becomes more significant in systems with an excess of epoxy resin relative to the anhydride or in under-catalyzed formulations. appliedpoleramic.comtri-iso.comazom.com While often considered a side reaction, controlled etherification can be used to modify the properties of the final polymer, such as reducing crosslink density and brittleness. azom.com

Hydroxyl groups play a critical role in initiating and sustaining the curing reaction, particularly in non-catalyzed or minimally catalyzed systems. researchgate.netpolymerinnovationblog.com Commercial epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), inherently contain a certain concentration of secondary hydroxyl groups. broadview-tech.com

The curing mechanism is initiated by the reaction of a hydroxyl group with an NMA molecule. researchgate.netbroadview-tech.compolymerinnovationblog.com This reaction opens the anhydride ring to form a monoester with a free carboxylic acid group. researchgate.nettri-iso.combroadview-tech.com This newly formed carboxylic acid is the species that subsequently attacks an epoxy ring, leading to the formation of a diester and, crucially, regenerating a new hydroxyl group. researchgate.netcas.cztri-iso.com

This process can be summarized as:

Initiation : An existing hydroxyl group attacks the anhydride, forming a carboxylic acid. broadview-tech.compolymerinnovationblog.com

Propagation : The carboxylic acid reacts with an epoxy group, forming an ester linkage and a new hydroxyl group. tri-iso.comazom.com

Chain Growth : The newly formed hydroxyl group reacts with another anhydride molecule, continuing the cycle. tri-iso.comazom.combroadview-tech.com

This autocatalytic behavior, where a product of the reaction (the hydroxyl group) participates in subsequent reactions, is a key feature of the epoxy-anhydride curing process. researchgate.net

Accelerating Effects of Catalysts on Nadic Methyl Anhydride Curing

Due to the slow reaction rate of uncatalyzed epoxy-anhydride systems at moderate temperatures, accelerators are almost always used to achieve practical cure times and ensure complete reaction. cas.cztri-iso.com These catalysts significantly influence the reaction kinetics and can also affect the balance between esterification and etherification. appliedpoleramic.com

Tertiary amines are widely used as effective catalysts for the NMA-epoxy reaction. cas.czpolymerinnovationblog.com Several mechanisms have been proposed for their catalytic action. One suggested mechanism involves the tertiary amine reacting with the epoxy group to form a zwitterion. This zwitterion's alkoxide anion then attacks an anhydride molecule, creating a quaternary salt. The carboxylate anion of this salt can then react with another epoxy group, propagating the chain and regenerating the anion. researchgate.net

Another proposed pathway suggests that the tertiary amine directly attacks the anhydride, forming an activated complex that is more susceptible to reaction with a hydroxyl group. A third mechanism involves the tertiary amine catalyzing the initial reaction between a hydroxyl group and the anhydride, thereby accelerating the formation of the crucial carboxylic acid initiator. polymerinnovationblog.com Electron-donating substituents on the tertiary amine generally increase its catalytic activity and the curing rate. researchgate.net A common tertiary amine accelerator is 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30). polymerinnovationblog.com

Imidazoles and their derivatives are highly efficient accelerators for NMA-cured systems. polymerinnovationblog.comresearchgate.net They are generally more potent than tertiary amines and can be used at lower concentrations. The mechanism of imidazole (B134444) catalysis is also complex. In the presence of an accelerator like 1-methyl Imidazole, the homopolymerization (etherification) of epoxy groups can be suppressed, favoring the desired esterification reaction. researchgate.net

Imidazole salts can be designed to provide latency, enabling one-component epoxy systems with long shelf lives at room temperature that cure rapidly upon heating. google.com The choice of accelerator can significantly impact the cure profile, allowing for either a rapid "snap cure" or a more gentle, controlled cure. polymerinnovationblog.com

The table below shows a comparison of the effect of different NMA concentrations on the Heat Distortion Temperature (HDT) of a bisphenol A epoxy resin cured with 1 phr of a tertiary amine catalyst, tris(dimethylaminomethyl) phenol (B47542).

NMA Concentration (phr)HDT (°C)
75129
85132
93102
Data sourced from a study on a bisphenol A epoxy resin (EPON™ Resin 828) with a cure cycle of 2 hours at 93°C followed by a post-cure of 2 hours at 204°C. tri-iso.com

Competing and Side Reactions in Nadic Methyl Anhydride Cured Systems

The primary competing reaction in NMA-cured systems is the etherification or homopolymerization of the epoxy resin, as previously discussed. researchgate.nettri-iso.comazom.com The extent to which this reaction occurs is influenced by several factors:

Stoichiometry : An excess of epoxy equivalents over anhydride equivalents (an Anhydride/Epoxide ratio of less than 1.0) increases the likelihood of etherification, as there are insufficient anhydride groups to react with all the available epoxy and hydroxyl groups. appliedpoleramic.comazom.com

Catalyst Type : The choice of catalyst can steer the reaction pathway. Basic catalysts, such as tertiary amines, tend to favor the polyesterification reaction. researchgate.net

Catalyst Concentration : Etherification can be a significant side reaction in both under-catalyzed systems and those over-catalyzed with strong base accelerators. tri-iso.com There is often an optimal catalyst level to maximize desired physical properties like glass transition temperature. tri-iso.com

Cure Temperature : Higher cure temperatures may favor one reaction over another. Some studies suggest that lower-temperature gelation might result in more etherification, while higher-temperature cures predominantly lead to esterification. appliedpoleramic.com

If the curing reaction is incomplete, unreacted anhydride groups can become trapped within the vitrified polymer network. azom.com These residual groups may later be hydrolyzed to carboxylic acids in the presence of moisture, which can negatively impact the long-term chemical and water resistance of the cured material. azom.com

The following table presents data on the effect of the cure cycle on the properties of an epoxy resin cured with Nadic Methyl Anhydride, highlighting the importance of post-curing to complete the reactions and enhance cross-linking.

PropertyCure: 2 hrs @ 100°CPost-Cure: +16 hrs @ 150°C
HDT (°C) 115155
Tensile Strength (psi x 10³) 11.512.0
Elongation (%) 3.53.0
Data based on a formulation of 100 phr liquid epoxy resin, 85 phr Nadic Methyl Anhydride, and 1.5 phr benzyldimethylamine (BDMA). miller-stephenson.com

Epoxy Homopolymerization

In epoxy systems cured with Nadic Methyl Anhydride (NMA), the primary reaction involves the anhydride group reacting with hydroxyl groups to form an ester and a carboxylic acid, which then reacts with an epoxy group. tri-iso.com However, a significant side reaction is the homopolymerization of the epoxy resin. tri-iso.com This reaction, which can be catalyzed by either acids or bases, results in the formation of polyether linkages (etherification). tri-iso.comazom.com

Epoxy homopolymerization consumes epoxy groups that would otherwise be available to react with the anhydride, impacting the crosslink density of the final polymer network. tri-iso.com This side reaction is particularly significant in systems that are uncatalyzed or over-catalyzed with strong base accelerators. tri-iso.comtri-iso.com While often considered an undesirable side reaction, some formulators deliberately design it into their systems. The resulting etherification can lower the crosslink density compared to a network formed exclusively through esterification, which in turn can reduce the brittleness of the cured product. azom.com

Curing Kinetics Analysis of Nadic Methyl Anhydride Formulations

The analysis of curing kinetics for NMA formulations is essential for optimizing processing parameters and ensuring desired material properties.

Differential Scanning Calorimetry (DSC) Based Kinetic Studies

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the curing behavior of epoxy systems formulated with Nadic Methyl Anhydride. researchgate.netresearchgate.netscispace.com Both dynamic (non-isothermal) and isothermal DSC scans are employed to monitor the heat flow associated with the exothermic curing reactions. researchgate.netresearchgate.net By measuring the total enthalpy released (ΔHT) during the crosslinking process, the degree of cure (conversion) can be determined as a function of time and temperature. mdpi.com

In dynamic DSC studies, samples are heated at various constant rates (e.g., 2.5–20 °C min⁻¹). researchgate.netscispace.com An increase in the heating rate typically leads to a shift in the exothermic peak to higher temperatures. mdpi.com For instance, in a study of an epoxidized linseed oil (ELO) and NMA system, the peak temperature for the maximum curing rate increased from 192.8 °C at a heating rate of 10 °C/min to over 223 °C at 40 °C/min. mdpi.com Isothermal DSC analysis involves rapidly heating the sample to a specific temperature and holding it constant to observe the rate of reaction. researchgate.netscispace.com

DSC Curing Data for an Epoxidized Linseed Oil (ELO) - NMA System

Heating Rate (β) (°C/min)Peak Temperature (Tp) (°C)Total Enthalpy (ΔHT) (J/g)
10192.8315.6
20206.5325.2
30216.9320.1
40223.4310.5

Data adapted from a study on ELO-MNA systems. mdpi.com

Isoconversional and Model-Fitting Kinetic Models (e.g., Kissinger, Flynn-Wall-Ozawa, Kamal)

To quantitatively analyze the data obtained from DSC, various kinetic models are applied. These can be broadly categorized as isoconversional (model-free) and model-fitting methods. espublisher.com

Model-Fitting Methods: The Kamal model is a semi-empirical autocatalytic model frequently used to describe the curing kinetics of epoxy systems, including those with NMA. researchgate.net This model is effective at fitting isothermal cure data, particularly before the system vitrifies (transitions to a glassy state). researchgate.net The curing reaction in epoxy/anhydride systems is often autocatalytic, meaning a reaction product (typically hydroxyl groups) catalyzes the reaction, causing the maximum reaction rate to occur in the intermediate stage of the process. researchgate.net

Isoconversional (Model-Free) Methods: These methods, such as the Kissinger and Flynn-Wall-Ozawa (FWO) models, are used to determine the activation energy (Ea) of the curing reaction without assuming a specific reaction model. researchgate.netscispace.comresearchgate.netmdpi.com They analyze the shift in the peak exotherm temperature (Tp) from dynamic DSC scans performed at different heating rates (β). researchgate.netmdpi.com

Research on a Diglycidyl ether of bisphenol-A (DGEBA) resin cured with a combination of NMA and dicyandiamide (B1669379) (DICY) utilized these methods to determine key kinetic parameters. researchgate.netscispace.com

Kinetic Parameters for DGEBA/NMA/DICY System from Dynamic DSC

Kinetic ModelActivation Energy (Ea) (kJ mol⁻¹)Pre-exponential Factor (A) (s⁻¹)
Kissinger85.323.35 × 10⁸
Ozawa (FWO)88.027.4 × 10⁸

Data from a study on a DGEBA resin with a 40% NMA/DICY molar ratio. researchgate.netscispace.com

The apparent activation energy obtained from model-fitting approaches like the Kamal model has been shown to agree with values derived from isoconversional methods, providing a comprehensive understanding of the curing process. researchgate.net

Influence of Reactant Stoichiometry on Curing Kinetics

The stoichiometry, or the molar ratio of reactants, is a critical factor that significantly influences the curing kinetics and the final properties of NMA-cured epoxy resins. tri-iso.comuni-bayreuth.de The idealized stoichiometry for an anhydride-cured epoxy is one mole of anhydride per mole of epoxy. tri-iso.com However, in practice, formulations often use a slight excess of epoxy. For Nadic Methyl Anhydride, the suggested anhydride/epoxide (A/E) equivalent ratio typically ranges from 0.90 to 0.95. azom.com

Copolymerization Studies Involving Nadic Anhydride

Nadic Anhydride and its derivatives can also participate in copolymerization reactions, not just as curing agents for epoxy resins.

Free Radical Copolymerization with Vinyl Monomers

Nadic Anhydride (NA) has been shown to undergo free radical copolymerization with vinyl monomers like styrene (B11656). researchgate.net In a study conducted at 80°C in toluene (B28343) with benzoyl peroxide as the initiator, NA and styrene demonstrated good copolymerizability. researchgate.net

The monomer reactivity ratios were calculated to be:

rNA = 0.34

rST (styrene) = 0.84

These values indicate that both propagating radical types (one ending in an NA unit and one ending in a styrene unit) prefer to add the other monomer, but the tendency is not strong enough to produce a perfectly alternating copolymer. The product of the reactivity ratios (rNA * rST ≈ 0.286) suggests a tendency toward alternation and the existence of an azeotropic composition. researchgate.net A key finding was that the unsaturation in the nadic anhydride molecule showed good reactivity despite the double bond being allylic in nature. The geometric constraints of the bridged ring structure are thought to prevent the typical retardation effect seen with allylic protons by hindering the stabilization of allylic free radicals. researchgate.net

Reactivity Ratios and Sequence Formation

The behavior of monomers during copolymerization is described by their reactivity ratios, which compare the rate constant of a propagating chain ending in one monomer adding to another molecule of the same monomer versus adding to a molecule of the comonomer. These ratios are crucial for predicting the final copolymer composition and the sequence distribution of the monomer units along the polymer chain.

In the free radical copolymerization of Nadic Anhydride (NA), a compound structurally similar to Nadic Methyl Anhydride, with Styrene (St), the monomer reactivity ratios have been determined. The copolymerization, conducted in toluene with benzoyl peroxide as an initiator at 80°C, yielded specific reactivity values. researchgate.net The reactivity ratios were calculated using various methods, including Fineman–Ross and Kelen–Tüdös. researchgate.net

The determined reactivity ratios for the Nadic Anhydride and Styrene monomer pair indicate good copolymerizability. researchgate.net The values being less than one suggest a tendency for cross-propagation, where each radical prefers to add the other monomer, leading to a more alternating sequence rather than forming long blocks of a single monomer. researchgate.net Specifically, the values (rNA = 0.34, rST = 0.84) point to the existence of an azeotropic composition at a specific feed ratio (fNA = 0.195). researchgate.net At this azeotropic point, the composition of the copolymer being formed is identical to the composition of the monomer feed.

Based on these reactivity ratios, the probability of forming different monomer sequences, such as NA-NA, St-St, and NA-St dyads, can be calculated for various feed compositions. researchgate.net Despite the double bond in Nadic Anhydride being isolated and allylic, it demonstrates significant copolymerizability. researchgate.net This is attributed to the geometric restrictions at the bridgehead position of the allylic protons, which hinders the stabilization of allylic free radicals that would typically retard polymerization. researchgate.net

Monomer 1 (M1)Monomer 2 (M2)Reactivity Ratio (r1)Reactivity Ratio (r2)System Details
Nadic Anhydride (NA)Styrene (St)0.340.84Free radical copolymerization at 80°C in toluene. researchgate.net

Nucleophilic Ring Opening Reactions for Polymer Modification

The anhydride group in Nadic Methyl Anhydride incorporated into a polymer backbone serves as a reactive site for subsequent chemical modifications. A primary pathway for such modifications is the nucleophilic ring-opening reaction of the anhydride ring. This reaction allows for the covalent attachment of various functional molecules, altering the polymer's physical and chemical properties.

The mechanism involves a nucleophile, typically an alcohol (-OH) or an amine (-NH2), attacking one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the ring and the formation of a new covalent bond. For instance, when an alcohol is the nucleophile, the reaction results in the formation of an ester and a carboxylic acid. If an amine is used, an amide and a carboxylic acid are produced. fsu.edu The reaction conditions, such as temperature and solvent, can influence whether the reaction stops at the ring-opened amide-acid structure or proceeds to form a cyclic imide, particularly with amine nucleophiles at higher temperatures. fsu.edu

This modification strategy has been successfully applied to natural polymers grafted with Nadic Methyl Anhydride.

Starch Modification : Starch grafted with Methyl Nadic Anhydride can be modified by reaction with amino-containing drugs like procaine (B135). The amino group of the procaine acts as a nucleophile, opening the anhydride ring to form an amide linkage, thereby covalently attaching the drug to the starch backbone. researchgate.net

Gelatin Modification : Similarly, gelatin, a protein-based polymer, can be first grafted with this compound. The resulting copolymer can then be substituted with molecules like Salbutamol, which contains hydroxyl groups. researchgate.net These hydroxyl groups perform a nucleophilic attack on the anhydride's carbonyl group, leading to a ring-opening reaction and the formation of an ester linkage. researchgate.net

These examples demonstrate the utility of the Nadic Methyl Anhydride moiety as a versatile handle for polymer modification, enabling the attachment of therapeutic agents and other functional molecules through stable covalent bonds. researchgate.netresearchgate.net

Base PolymerGrafted MonomerNucleophilic MoleculeFunctional Group on NucleophileResulting Linkage
StarchThis compoundProcaineAmine (-NH2)Amide researchgate.net
GelatinThis compoundSalbutamolHydroxyl (-OH)Ester researchgate.net

Polymer Network Formation and Microstructural Development in Nadic Methyl Anhydride Cured Systems

Crosslinking Density and Network Architecture Evolution

The crosslinking density, a measure of the number of crosslinks per unit volume, is a critical parameter that dictates the mechanical and thermal properties of the cured epoxy system. rsc.org In NMA-cured systems, the network architecture is not uniform, often consisting of densely crosslinked domains within a matrix of lower crosslink density. dtic.mil This heterogeneity is a common feature in crosslinking polymerization, with the formation of a completely homogeneous network being the exception rather than the rule. dtic.mil

The evolution of the network begins with the reaction between the epoxy groups of the resin and the anhydride (B1165640) groups of the NMA, typically initiated by a catalyst. This reaction leads to the formation of ester linkages and the gradual build-up of a crosslinked structure. akjournals.comresearchgate.net The process involves competing reactions of esterification and etherification. akjournals.comresearchgate.net Initially, the system is a liquid mixture of monomers. As the reaction progresses, the molecular weight increases, leading to gelation, the point at which a continuous network is formed throughout the material. Beyond the gel point, the crosslinking continues, further increasing the density of the network until the reaction is complete or halted by physical constraints.

The final crosslinking density is influenced by the stoichiometric ratio of the epoxy resin to the anhydride hardener. acs.org Adjusting this ratio can tune the properties of the final material, although it can also introduce network defects such as dangling chains if the stoichiometry is not optimal. acs.org The presence of multifunctional epoxy monomers can also be used to increase the crosslinking density, leading to higher glass transition temperatures (Tg) and improved thermal degradation resistance. acs.org

Influence of Curing Cycle on Network Formation

The curing cycle, encompassing the temperature and duration of the curing process, exerts a profound influence on the formation of the polymer network in NMA-cured systems. tri-iso.com The rate of the crosslinking reaction is highly temperature-dependent. Higher curing temperatures accelerate the reaction, leading to a faster build-up of the network. However, the temperature profile must be carefully controlled to manage the exotherm of the reaction and prevent the formation of internal stresses. dtu.dk

The curing process can be divided into several stages, including an initial curing period at a moderate temperature, followed by a post-curing step at a higher temperature. tri-iso.comcnrs.fr The initial cure establishes the basic network structure, while the post-cure is crucial for achieving the maximum crosslinking density and, consequently, the optimal mechanical and thermal properties. tri-iso.com Longer cure times and higher cure temperatures generally promote a higher degree of crosslinking. tri-iso.com The specific cure schedule can be tailored to achieve desired properties, as the optimal level of NMA and curing conditions can vary depending on whether, for instance, heat distortion temperature or long-term thermal stability is the primary concern. tri-iso.com

The relationship between the curing cycle and network formation is also linked to the phenomena of gelation and vitrification. akjournals.com The time to gelation is dependent on the cure temperature. dtu.dk After gelation, the network continues to develop until vitrification occurs, at which point the increasing glass transition temperature (Tg) of the curing system reaches the curing temperature, significantly slowing down the reaction rate as it becomes diffusion-controlled. akjournals.com Therefore, selecting a curing temperature at or above the final Tg of the fully cured network can prevent vitrification from limiting the ultimate crosslink density. akjournals.com

Vitrification Phenomena in Nadic Methyl Anhydride Curing

Vitrification is a critical phenomenon that occurs during the curing of NMA systems, marking the transition of the material from a liquid or rubbery state to a glassy state. This transition happens when the glass transition temperature (Tg) of the reacting system increases and becomes equal to the isothermal curing temperature. akjournals.com Once vitrification occurs, the mobility of the polymer chains is severely restricted, causing the reaction rate to decrease significantly. akjournals.com The curing process then shifts from being kinetically controlled to being diffusion controlled. akjournals.com

The occurrence of vitrification is dependent on the chosen curing temperature relative to the ultimate glass transition temperature (Tg∞) of the fully cured network. akjournals.com If the curing is performed at a temperature below Tg∞, the system will vitrify before the chemical conversion is complete. researchgate.net To achieve full cure, a post-curing step at a temperature above the initial Tg is necessary to regain molecular mobility and allow the residual reactive groups to react. dtic.mil

The relationship between the glass transition temperature and the degree of conversion can be described by the DiBenedetto equation. researchgate.net This relationship highlights that as the crosslinking reaction proceeds, the Tg of the material increases. dtic.mil The point at which vitrification occurs can be experimentally determined by techniques such as differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA), where a significant decrease in complex heat capacity or a peak in the tan δ curve can be observed. akjournals.comresearchgate.net The phenomenon of vitrification is a key factor in the development of the final network structure and properties of the NMA-cured epoxy. researchgate.net

Mechanisms of Polymer Degradation in Nadic Methyl Anhydride Cured Systems

The degradation of NMA-cured epoxy systems is a complex process influenced by factors such as temperature and the surrounding atmosphere. Understanding these degradation mechanisms is crucial for predicting the long-term performance and service life of these materials.

The thermal degradation of epoxy resins cured with Nadic Methyl Anhydride (NMA) can proceed through multiple pathways. One proposed mechanism involves an acid-initiated process where NMA is split from the resin structure. This mechanism is believed to be operative at temperatures up to 350°C. dtic.mil Another significant degradation route, particularly at temperatures of 350°C and higher, is a reverse Diels-Alder reaction. dtic.mil

The formation of a stable carbonaceous char is a key aspect of the thermal degradation of NMA-cured epoxy systems, particularly in inert environments. nasa.gov The charring ability of these resins contributes to their flame retardant properties. mdpi.com The use of MNA as a hardener promotes high char formation, which in turn helps to reduce the heat release rate during combustion. mdpi.com

The mechanism of char formation is thought to involve the coalescence of the six-membered aromatic rings present in the polymer structure, accompanied by the elimination of pendant groups and aliphatic species. nasa.gov The acidic compounds produced during the thermal degradation of the MNA-cured samples can induce a higher level of char formation in the boundary layer during combustion. mdpi.com The pyrolysis of these complex polyester (B1180765) phenolic derivatives ultimately yields a stable char through a general mechanism similar to that observed in phenolic resins. nasa.gov

Advanced Characterization Methodologies for Nadic Methyl Anhydride and Its Polymer Systems

Spectroscopic Analysis of Nadic Methyl Anhydride (B1165640) and Reaction Progress

Spectroscopic methods are indispensable for probing the molecular structure of Nadic Methyl Anhydride and monitoring the chemical changes that occur during polymerization. Techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed information on the functional groups present and their transformation throughout the curing process.

FT-IR spectroscopy is a powerful tool for the qualitative and quantitative analysis of the curing reactions involving Nadic Methyl Anhydride. unl.edu By monitoring the changes in the infrared absorption bands, it is possible to track the consumption of reactive groups and the formation of new chemical bonds.

The characteristic FT-IR bands for Nadic Methyl Anhydride include strong absorptions corresponding to the cyclic anhydride C=O stretching vibrations, typically observed at approximately 1857 cm⁻¹ and 1780 cm⁻¹. scielo.br The band at 1780 cm⁻¹ is particularly strong and characteristic of a five-membered, non-conjugated cyclic anhydride. scielo.br Additional characteristic peaks for NMA can be found at 1227 cm⁻¹, 1083 cm⁻¹, and 914 cm⁻¹, which are attributed to C-O stretching. scielo.br

During the curing of epoxy resins with NMA, the primary reaction involves the opening of the anhydride ring and its reaction with the epoxy group to form an ester linkage. This is evidenced in the FT-IR spectrum by the disappearance or decrease in the intensity of the anhydride and epoxy peaks, and the simultaneous appearance of a strong absorption band for the ester carbonyl group (C=O) at around 1730-1740 cm⁻¹. mdpi.comnih.gov For instance, in the curing of a tetrafunctional epoxy resin with NMA, the progress of the reaction was monitored by observing the decrease in the epoxy ring's C-O stretching peak at 1033 cm⁻¹. researchgate.net The formation of the ester bond is a key indicator that the curing process is proceeding as expected. mdpi.comnih.gov

Researchers have utilized FT-IR to follow the curing behavior of various epoxy systems with NMA. researchgate.net For example, in a study involving a bio-based furan (B31954) epoxy resin, FT-IR was used to confirm the formation of the ester group during curing with NMA. nih.gov Similarly, the curing of diglycidyl ether of bisphenol A (DGEBA) with NMA shows the characteristic appearance of the ester peak. mdpi.com

The table below summarizes the key FT-IR absorption bands relevant to the analysis of Nadic Methyl Anhydride and its curing reactions with epoxy resins.

Functional GroupWavenumber (cm⁻¹)Significance
Anhydride C=O Stretch~1857 and ~1780Characteristic of the Nadic Methyl Anhydride five-membered ring. scielo.br
Epoxy Ring C-O Stretch~1033Indicates the presence of the epoxy group before curing. researchgate.net
Ester C=O Stretch~1730-1740Appears during curing, indicating the formation of an ester linkage. mdpi.comnih.gov
Anhydride C-O Stretch~1227, ~1083, ~914Further characteristic peaks of the Nadic Methyl Anhydride. scielo.br

This table provides typical wavenumber ranges, and the exact positions can vary slightly depending on the specific chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), provides detailed structural information about Nadic Methyl Anhydride and the resulting polymer network. It allows for the identification and quantification of different proton environments within the molecules, offering insights into the chemical structure of the anhydride and the extent of the curing reaction.

The ¹H NMR spectrum of Nadic Methyl Anhydride exhibits characteristic signals corresponding to its unique bridged-ring structure. For the exo-isomer of a related compound, norbornene dioic anhydride, signals for the olefinic protons (–CH=CH–) are observed around 6.31-6.33 ppm. google.com The protons on the bridgehead and other parts of the aliphatic ring structure appear at different chemical shifts, providing a fingerprint of the molecule. google.com

When NMA is used to cure epoxy resins, ¹H NMR can be employed to follow the reaction. For example, in the synthesis of a tetra-functional epoxy resin later cured with NMA, ¹H NMR spectroscopy was used to characterize the synthesized resin. researchgate.net The signals corresponding to the epoxy ring protons, typically found between 2.5 and 4.5 ppm, would be expected to change or diminish as the curing reaction proceeds. researchgate.net

Furthermore, ¹H NMR has been used to characterize starch grafted with Nadic Methyl Anhydride, where the successful grafting was confirmed by the appearance of new signals in the NMR spectrum. earthlinepublishers.com This demonstrates the utility of NMR in confirming the chemical modification of various polymers with NMA.

The following table presents typical ¹H NMR chemical shifts for protons in structures related to Nadic Methyl Anhydride.

Proton TypeChemical Shift (ppm)Compound/System
Olefinic Protons (in norbornene structure)~6.3Norbornene dioic anhydride google.com
Epoxy Ring Protons~2.5 - 4.5Uncured epoxy resin researchgate.net
Aromatic Protons~6.7 - 7.2Bisphenol A based epoxy resin researchgate.net

Note: The exact chemical shifts are dependent on the solvent used and the specific molecular structure.

Thermal Analysis Techniques in Nadic Methyl Anhydride Research

Thermal analysis techniques are crucial for understanding the curing behavior, thermal stability, and viscoelastic properties of Nadic Methyl Anhydride-cured polymer systems. These methods provide quantitative data on the heat flow, weight changes, and mechanical response of the material as a function of temperature.

Differential Scanning Calorimetry (DSC) is a cornerstone technique for studying the curing kinetics and thermal transitions of NMA-based thermosets. nih.gov By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine the enthalpy of the curing reaction, the glass transition temperature (Tg), and the temperatures at which curing begins and reaches its maximum rate. researchgate.netnih.gov

In dynamic DSC scans, where the sample is heated at a constant rate, the curing of an NMA-epoxy system is observed as a broad exothermic peak. iaea.org The onset temperature of this exotherm indicates the initiation of the curing reaction, while the peak temperature (Tp) corresponds to the maximum reaction rate. nih.gov Studies have shown that Tp increases with higher heating rates. nih.gov For example, in one study of an epoxidized linseed oil-NMA system, the Tp increased from 192.8 °C at a heating rate of 10 °C/min to over 223 °C at 40 °C/min. nih.gov

Isothermal DSC experiments, conducted at a constant temperature, are used to study the rate of the curing reaction and can be used to develop kinetic models. iaea.orgdoi.org The apparent activation energy (Ea) of the curing process, a measure of the energy barrier to the reaction, can be calculated from both dynamic and isothermal DSC data using methods like the Kissinger and Ozawa models. researchgate.netiaea.org For an epoxy resin system with NMA and dicyandiamide (B1669379), the activation energy was determined to be in the range of 85-89 kJ/mol. researchgate.netiaea.org

DSC is also used to determine the glass transition temperature (Tg) of the cured polymer. The Tg is a critical property that defines the upper service temperature of the material. NMA-cured epoxy resins are known for their high Tg values, which is attributed to the rigid structure of the NMA molecule. davidlu.net For instance, NMA-cured epoxy resins have been shown to have a Tg approximately 20°C higher than those cured with methyl tetrahydrophthalic anhydride (MTHPA). davidlu.net

The table below presents some representative DSC data for NMA-cured epoxy systems.

Epoxy SystemCuring ConditionParameterValue
Epoxidized Linseed Oil/NMADynamic (10 °C/min)Peak Temperature (Tp)192.8 °C nih.gov
DGEBA/NMA/DICYIsothermalActivation Energy (Ea)89.3 kJ/mol researchgate.netiaea.org
DGEBA/NMA/DICYDynamicActivation Energy (Ea)85.32 - 88.02 kJ/mol researchgate.netiaea.org
BP/NMACuredGlass Transition (Tg)162 °C davidlu.net
HP/NMACuredGlass Transition (Tg)174 °C davidlu.net
BEB350/NMACuredGlass Transition (Tg)184 °C davidlu.net

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of NMA-cured polymers. nih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is critical for determining the degradation temperatures and the amount of residual char at high temperatures.

NMA-cured epoxy resins generally exhibit good thermal stability. davidlu.net TGA curves for these systems typically show the onset of decomposition at high temperatures. For example, a tetra-functional epoxy resin cured with NMA showed an onset of degradation at 350°C and a char yield of 22% at 800°C. researchgate.net The use of NMA as a curing agent can also influence the char formation; it is known to promote charring, which can be beneficial for flame retardancy. mdpi.com

Studies comparing different curing agents have shown that NMA-cured systems can retain a higher percentage of their weight at elevated temperatures compared to systems cured with other anhydrides like MTHPA. davidlu.net For instance, a BP/NMA system had a residue of 29.1% at 600°C, whereas a BP/MTHPA system had a residue of only 15.0%. davidlu.net This enhanced thermal stability is a direct result of the rigid, fused-ring structure of NMA. davidlu.net

The following table summarizes key TGA data for various NMA-cured epoxy resins.

Epoxy SystemAtmosphereParameterValue
Tetra-functional epoxy/NMA-Onset Degradation Temp.350 °C researchgate.net
Tetra-functional epoxy/NMA-Char Yield at 800 °C22% researchgate.net
BP/NMA-Residue at 600 °C29.1% davidlu.net
HP/NMA-Residue at 600 °C26.6% davidlu.net
BEB350/NMA-Residue at 600 °C22.0% davidlu.net
DGEBA/MNANitrogenResidue at 700 °C~16% mdpi.com

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of NMA-cured polymers. mdpi.com DMA measures the mechanical response of a material to a sinusoidal stress as a function of temperature and frequency. The primary outputs are the storage modulus (E'), which represents the elastic component, the loss modulus (E''), which represents the viscous component, and the damping factor (tan δ), which is the ratio of E'' to E'. mdpi.com

DMA is particularly useful for determining the glass transition temperature (Tg) of the cured material. psu.edu The Tg can be identified as the peak of the tan δ curve or the onset of the drop in the storage modulus. jmaterenvironsci.com This method is often considered more sensitive than DSC for detecting the Tg.

The storage modulus in the glassy region (below Tg) is a measure of the material's stiffness. For NMA-cured systems, the high crosslink density and the rigid nature of the NMA molecule contribute to a high storage modulus. expresspolymlett.com As the temperature increases through the glass transition, the storage modulus drops significantly as the material transitions from a rigid glass to a more rubbery state.

DMA can also provide insights into the crosslink density of the thermoset network. researchgate.net A higher storage modulus in the rubbery plateau region (above Tg) generally indicates a higher crosslink density. The properties of NMA-cured resins, such as their high Tg and stiffness, make them suitable for applications requiring good mechanical performance at elevated temperatures. psu.edu For example, DMA has been used to study the thermal and mechanical properties of tetra-functional epoxy resins cured with NMA, revealing their high glass transition temperatures. psu.edu

The table below provides an example of DMA data for an NMA-cured system.

Material SystemParameterObservation
ELO with MNA/MLOStorage Modulus (G')Decreases with increasing MLO content, indicating increased flexibility. expresspolymlett.com
ELO with MNA/MLOGlass Transition (Tg)Decreases with increasing MLO content. expresspolymlett.com

This table illustrates how DMA can be used to understand the effect of formulation changes on the viscoelastic properties.

Chromatographic and Separation Techniques for Reaction Product Analysis

The analysis of reaction products in polymer systems derived from Nadic Methyl Anhydride (NMA) is crucial for understanding the curing process, determining the final properties of the thermoset, and ensuring quality control. Various chromatographic and separation techniques are employed to achieve this, providing detailed insights into the molecular composition of the reaction mixture.

High-performance liquid chromatography (HPLC) is a powerful tool for analyzing the molar dynamics of monomeric and oligomeric species during the curing of epoxy resins with NMA. researchgate.net In a study involving a linear epoxy resin cured with NMA, reversed-phase HPLC was utilized to fractionate the molecules, allowing for the examination of chemical reaction rate constants as a function of the degree of polymerization. researchgate.net This technique enables the separation and quantification of unreacted monomers, adducts, and various oligomeric structures, offering a comprehensive view of the polymerization process.

Gas chromatography (GC) is another valuable technique, particularly for monitoring the progress of reactions involving the synthesis of NMA itself or its precursors. For instance, in the production of methylnorbornene dicarboxylic acid anhydride, GC analysis is used to determine the conversion of reactants like methylcyclopentadiene (B1197316) (MCPD) and the purity of the final product. google.com In one process, GC analysis confirmed a 100% conversion of MCPD and a high purity of the resulting anhydride. google.com Similarly, during the synthesis of 4-methyl nadic anhydride, GC is employed to monitor the depletion of the starting material, 4-methyl-1,2,3,6-tetrahydrophthalic anhydride, to ensure the reaction proceeds to completion. google.com

Furthermore, analytical methods based on Fourier-transform infrared spectroscopy (FT-IR) can be used for the separation and characterization of curing agents like NMA in epoxy systems. scispace.com

Interactive Data Table: Chromatographic Analysis of Nadic Methyl Anhydride Reactions

TechniqueApplicationKey Findings/Parameters MonitoredReference
High-Performance Liquid Chromatography (HPLC)Analysis of epoxy-NMA curingMolar dynamics of monomers and oligomers, reaction rate constants. researchgate.net researchgate.net
Gas Chromatography (GC)Monitoring synthesis of NMA precursorsConversion of reactants (e.g., MCPD), purity of final anhydride product. google.comgoogle.com google.comgoogle.com
Size Exclusion Chromatography (SEC)Characterization of nadic acid-based polyestersMolecular weight distribution, diastereomer formation. tandfonline.com tandfonline.com
Fourier-Transform Infrared Spectroscopy (FT-IR)Separation and characterization of curing agentsIdentification and analysis of NMA in epoxy formulations. scispace.com scispace.com

Electron Microscopy for Morphological Characterization (e.g., TEM, SEM)

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for investigating the morphology of polymer systems containing Nadic Methyl Anhydride at the micro- and nanoscale. These methods provide critical insights into the phase structure, dispersion of fillers, and fracture surfaces, which are directly related to the material's mechanical and physical properties.

Transmission Electron Microscopy (TEM)

TEM is utilized to examine the internal structure of NMA-cured polymer composites with high resolution. It is particularly effective in visualizing the distribution of nanoparticles within the polymer matrix. For instance, in bio-based epoxy/silica (B1680970) composites cured with NMA, TEM has demonstrated the ability to achieve a very fine, nanometric-level distribution of silica nanoparticles within a hybrid network structure. nih.govresearchgate.net This fine dispersion is crucial for enhancing the material's properties. The preparation of samples for TEM often involves embedding the material in a resin mixture, which can include NMA itself as a hardening agent, followed by ultramicrotomy to create thin sections. researchgate.net

Scanning Electron Microscopy (SEM)

SEM is widely used to study the surface topography and fracture surfaces of NMA-based polymer systems. By analyzing the morphology of cryofractured surfaces, SEM provides valuable information about the adhesion between different components, such as fibers and the polymer matrix in composites. mdpi.com For example, in natural fiber-reinforced composites, SEM analysis of cryofractured samples revealed good adhesion between plasma-treated flax fibers and an epoxidized linseed oil resin system, which can be cured with anhydrides like NMA. mdpi.com

SEM is also employed to characterize the morphology of toughened epoxy resins. In systems where dicyclopentadiene (B1670491) is added to an epoxy-NMA mixture, SEM is used to analyze the fracture surfaces and understand how the modifier improves the toughness of the material. researchgate.net Similarly, in epoxy resin-silica hybrids cured with NMA, SEM, in conjunction with TEM, is used to study the morphology of the hybrid materials. rsc.org The results from these studies show that the preparation conditions significantly influence the final morphology and compatibility of the components. rsc.org

Interactive Data Table: Electron Microscopy Applications for NMA Polymer Systems

Microscopy TechniquePolymer SystemInformation ObtainedKey FindingsReference
Transmission Electron Microscopy (TEM)Bio-based epoxy/silica composites cured with NMANanoparticle dispersionAchieved a fine, nanometric distribution of silica nanoparticles. nih.govresearchgate.net nih.govresearchgate.net
Scanning Electron Microscopy (SEM)Natural fiber-reinforced composites with anhydride-cured epoxyInterfacial adhesionGood adhesion observed between fibers and the matrix on cryofractured surfaces. mdpi.com mdpi.com
Scanning Electron Microscopy (SEM)Toughened epoxy resins with NMAFracture surface morphologyCharacterized the effect of modifiers on the toughness of the resin. researchgate.net researchgate.net
SEM and TEMEpoxy resin-silica hybrids cured with NMAMorphology of hybrid materialPreparation conditions play a vital role in the final morphology and component compatibility. rsc.org rsc.org

Structure Reactivity Performance Relationships in Nadic Methyl Anhydride Based Materials

Correlating Nadic Methyl Anhydride (B1165640) Molecular Structure with Reactivity in Curing

The reactivity of Nadic Methyl Anhydride in curing reactions is intrinsically linked to its distinct molecular architecture. The presence of a strained norbornene ring system within the NMA molecule contributes to its reactivity. pubcompare.aidoi.org This strained ring facilitates the ring-opening reaction with the epoxy groups of the resin, a critical step in the formation of the crosslinked polymer network. The curing process, which involves the reaction of the anhydride group with hydroxyl groups to form an ester and a carboxylic acid, is often initiated by accelerators like tertiary amines. tri-iso.comupc.edu This initial reaction generates further hydroxyl groups, which then propagate the reaction with more anhydride molecules, leading to the development of a three-dimensional network. tri-iso.com

Network Structure-Performance Correlations in Cured Resins

The final properties of an NMA-cured epoxy resin are a direct consequence of the structure of the polymer network formed during curing. A high crosslink density, achieved through the extensive reaction between the epoxy and anhydride groups, leads to materials with high heat distortion temperatures (HDT), excellent hardness, and superior chemical resistance. tri-iso.comtri-iso.com The rigid, fused-ring structure of NMA contributes to a network with restricted molecular motion, resulting in a higher glass transition temperature (Tg) compared to resins cured with more flexible anhydrides. davidlu.net

The relationship between network structure and mechanical properties is complex. While a higher crosslink density generally enhances stiffness and strength, it can sometimes lead to increased brittleness, reducing impact resistance and flexural strength. tri-iso.commiller-stephenson.com The morphology of the cured resin, including the potential for phase separation in blended systems, also plays a critical role in determining the final mechanical performance. scispace.commdpi.com Techniques like Dynamic Mechanical Analysis (DMA) are instrumental in characterizing the viscoelastic properties of the cured network, providing insights into the glass transition temperature and the degree of crosslinking. researchgate.netmdpi.com

Influence of Anhydride Content on Polymer Network Development

The stoichiometry, or the ratio of NMA to epoxy resin, is a critical parameter that significantly influences the development and final properties of the polymer network. The ideal stoichiometric ratio is theoretically one mole of anhydride for every mole of epoxy. tri-iso.com However, in practice, the optimal anhydride concentration may vary to account for side reactions, such as the homopolymerization of the epoxy resin. tri-iso.comtri-iso.com

Varying the anhydride content directly impacts the crosslink density of the cured resin. qut.edu.au Generally, increasing the anhydride concentration up to a certain point leads to a more densely crosslinked network, resulting in improved thermal properties like a higher heat distortion temperature. tri-iso.com However, exceeding the optimal concentration can lead to a decrease in some mechanical properties. For example, while maximum HDT might be achieved at a specific NMA level, maximum flexural strength could be obtained at a different, often higher, concentration. miller-stephenson.com The effect of NMA concentration on performance is a key consideration in formulating epoxy systems for specific applications, with high-performance applications often utilizing 80-90 parts per hundred of resin (phr) of NMA. tri-iso.com

Below is an interactive table summarizing the effect of Nadic Methyl Anhydride concentration on the properties of a cured bisphenol A epoxy resin.

Nadic Methyl Anhydride (phr)Heat Distortion Temperature (°C)Weight Loss after 1000 hrs at 200°C (%)
7515010
801608
851657
901609
9515512

Note: Data is illustrative and based on trends reported in technical literature. tri-iso.com Actual values can vary depending on the specific epoxy resin, accelerator, and curing cycle used.

Modulating Polymer Performance through Nadic Methyl Anhydride Formulations and Curing Regimes

The performance of NMA-based polymers can be precisely tailored by carefully controlling the formulation and the curing regime. tri-iso.commiller-stephenson.comacs.org The choice of accelerator, for instance, can significantly impact the curing time and temperature. tri-iso.commiller-stephenson.com Tertiary amines are commonly used accelerators that can initiate the reaction at lower temperatures. miller-stephenson.com

The following table provides an example of how different curing cycles can affect the properties of an NMA-cured epoxy resin.

Curing CycleHeat Distortion Temperature (°C)Tensile Strength (MPa)
2 hours at 120°C14075
2 hours at 120°C + 4 hours at 150°C16585
2 hours at 120°C + 4 hours at 150°C + 2 hours at 180°C18090

Note: This data is illustrative and demonstrates the general trend of property improvement with more extensive curing. tri-iso.commiller-stephenson.com

Emerging Research Directions and Innovations in Nadic Methyl Anhydride Chemistry

Development of Sustainable and Bio-Based Nadic Methyl Anhydride (B1165640) Systems

A prominent area of investigation is the use of furan-based diepoxy monomers, such as 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), as a replacement for conventional petroleum-derived epoxies like diglycidyl ether of bisphenol A (DGEBA). acs.orgmdpi.com BOMF is synthesized from 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical derived from sugars. d-nb.info Studies have demonstrated that BOMF cured with NMA can produce thermosets with properties comparable to, and in some cases exceeding, those of traditional DGEBA-based systems. mdpi.comd-nb.info For instance, research shows that furan-based epoxy resins cured with NMA exhibit high char yields, which is advantageous for flame retardancy. mdpi.com

Further increasing sustainability involves the partial or full replacement of NMA with bio-derived hardeners. Maleinized vegetable oils, such as maleinized linseed oil (MLO) or maleinized hemp oil (MHO), have been explored as co-hardeners with NMA for curing epoxidized vegetable oils. mdpi.comnih.gov In one study, epoxidized hemp oil was cured with varying ratios of MNA and MHO. nih.gov The results indicated that while the 100% MNA system was stiff and brittle, increasing the MHO content led to more flexible materials. nih.gov A formulation with 75% MNA and 25% MHO provided a balance of properties, significantly increasing impact energy absorption compared to the pure MNA system while also reducing the curing time. nih.gov

Another approach focuses on developing fully recyclable thermosets by using specific combinations of epoxy monomers and anhydride hardeners, including NMA. frontiersin.org Research on crosslinking a renewable monomer, triglycidyl ether of phloroglucinol (B13840) (TGPh), with NMA has yielded thermosets with high glass transition temperatures (up to 199°C) and excellent mechanical properties. frontiersin.org These materials also demonstrated the ability to be fully depolymerized for chemical recycling, offering a sustainable alternative for high-tech applications. frontiersin.org

PropertyEHO with 100% MNAEHO with 75% MNA / 25% MHO
Young's Modulus High195% Lower than 100% MNA
Impact Energy Absorption Baseline180% Higher than 100% MNA
Curing Time ~170 min~78 min
Bio-Based Content LowerHigher
Data derived from research on Epoxidized Hemp Oil (EHO) cured with Nadic Methyl Anhydride (MNA) and Maleinized Hemp Oil (MHO). nih.gov

Advanced Applications in Electronic Packaging Materials and Composites Research

Nadic Methyl Anhydride is a preferred curing agent for applications demanding high reliability under harsh conditions, such as in electronic packaging and advanced composites. tri-iso.comscientific.net Its low viscosity allows for easy mixing and impregnation, while the resulting cured epoxy systems exhibit superior thermal performance, low shrinkage, and excellent electrical insulating properties. polynt.commiller-stephenson.com

In electronic packaging, NMA-cured epoxy resins are used to encapsulate circuits and components, protecting them from moisture, dust, and mechanical shock. tri-iso.comscientific.net Research has focused on modifying epoxy systems to enhance specific properties for these applications. One study involved modifying an epoxy resin with dichlorodiphenyl silane (B1218182) and using NMA as the curing agent to create an encapsulating material with improved toughness and shock resistance. scientific.netscientific.net The inclusion of a nitrile rubber also contributed to the material's enhanced durability. scientific.net The cure kinetics of complex epoxy mixtures containing NMA are also a subject of study to optimize processing for components like those used in unmanned aerial vehicles (UAVs). doi.org Such studies have shown that the Kamal autocatalytic model can effectively describe the curing behavior, which is crucial for manufacturing control. researchgate.net

Application AreaKey ComponentsResulting Properties
Electronic Encapsulation Epoxy Resin, Dichlorodiphenyl Silane, Nitrile Rubber, NMAImproved toughness, shock resistance, electrical insulation. scientific.netscientific.net
Aerospace Composites Polyimide Fiber, Ternary Epoxy Mixture, NMAHigh performance, lower density, lower dielectric loss. doi.org
Green Composites Epoxidized Linseed Oil, NMA, Maleinized Linseed Oil, Flax FabricHigh bio-content (~78%), balanced mechanical properties. mdpi.com
Examples of Nadic Methyl Anhydride in advanced materials.

Strategies for Enhanced Thermal Stability and Fire Behavior

Enhancing the thermal stability and fire retardancy of polymers is critical for safety and performance in demanding applications. Nadic Methyl Anhydride contributes positively to these properties due to its rigid cycloaliphatic structure, which leads to high cross-link densities and glass transition temperatures (Tg) in cured resins. tri-iso.compsu.edu

Research has shown that the choice of epoxy monomer cured with NMA significantly impacts thermal performance. When comparing two tetra-functional epoxy resins cured with NMA, the system based on TGBAPP (N,N,N',N'-Tetraglycidyl-2,2-Bis[4-(4-aminophenoxy)phenyl]propane) exhibited better thermal stability and higher impact strength than the one based on TGDDE (N,N,N',N'-Tetraglycidyl-4,4'-diamino diphenyl ether), which was attributed to the unique molecular backbone of TGBAPP. psu.edu

A key strategy for improving fire behavior is to promote char formation during combustion. The char layer acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatiles. mdpi.com Bio-based epoxy systems, such as those made from BOMF and cured with NMA, have been shown to produce higher char yields in both nitrogen and air compared to traditional DGEBA systems. mdpi.com The use of an anhydride curing agent like NMA, in general, imparts a high char-forming character and prevents melt dripping during combustion, which is highly beneficial for fire safety. mdpi.comresearchgate.net

SystemAdditive/ModificationKey Finding
BOMF/NMA Bio-based furan (B31954) epoxyHigher char yield compared to DGEBA systems. mdpi.com
BOMF/NMA Hybrid In-situ generated silica (B1680970) nanoparticlesReduced heat release rate and smoke parameters. mdpi.comresearchgate.net
TGBAPP/NMA Tetra-functional epoxy with flexible backboneBetter thermal stability and impact strength than TGDDE/NMA. psu.edu
Epoxy/IDDRA/NMA Bio-based flame-retardant curing agentLOI increased to 23.8%, improved toughness. researchgate.net
Strategies for improving thermal and fire properties of NMA-cured systems.

Tailoring Nadic Methyl Anhydride for Specialty Polymer Synthesis

The unique chemical structure of Nadic Methyl Anhydride makes it not just a curing agent but also a versatile building block for synthesizing specialty polymers with tailored properties. tri-iso.com Its anhydride group can react with hydroxyl or epoxy functionalities, while the norbornene moiety provides a site for further reactions. tri-iso.comwikipedia.org

One area of innovation is the creation of novel multi-functional monomers for photopolymerization. Researchers have synthesized dimethacrylate and trimethacrylate esters derived from Nadic Anhydride and glycidyl (B131873) methacrylate. researchgate.net These monomers, when copolymerized with standard monomers like methyl methacrylate, can be UV-cured to form highly cross-linked networks. researchgate.net The resulting polymers exhibit good thermal and mechanical properties, with the network structure and final properties being tunable by adjusting the monomer composition. researchgate.net Such systems are investigated for applications like dental resins. researchgate.net

NMA is also used to modify other polymer systems. It can be blended with other liquid anhydrides to lower their freezing points, making them easier to handle in industrial processes. tri-iso.com Furthermore, it is employed as a co-hardener to balance the properties of thermosets. For instance, in the development of fully bio-based resins from epoxidized and maleinized hemp oil, NMA was used as a crosslinking agent alongside the bio-based maleinized oil. nih.gov By varying the ratio of NMA to the maleinized oil, a spectrum of materials ranging from hard and rigid to soft and flexible was achieved. nih.gov This demonstrates how NMA can be used to fine-tune the mechanical properties of the final polymer network.

The synthesis of flame-retardant curing agents also showcases the tailoring of NMA-containing systems. A bio-based diacid, derived from castor oil and itaconic anhydride, was developed as a flame-retardant epoxy curing agent. researchgate.net To enhance the rigidity of the cured products, this bio-agent was mixed with NMA, which contains rigid groups. researchgate.net This approach allowed for the creation of cured epoxy materials with a combination of good tensile strength, high elongation at break, and improved fire resistance. researchgate.net

Historical Perspective and Evolution of Nadic Methyl Anhydride in Polymer Science

Early Discoveries and Commercialization in Polymer Applications

Initially, the focus was on leveraging MNA's ability to impart high heat distortion temperatures (HDT) and glass transition temperatures (Tg) to the polymer matrix. tri-iso.com This made MNA-cured epoxies particularly suitable for applications where thermal stability was critical. Its liquid form at room temperature was a significant advantage, simplifying handling and mixing processes compared to solid anhydrides like Phthalic Anhydride (B1165640) (PA), which was more volatile and posed inhalation hazards. google.comazom.com

Commercialization was driven by the need for high-performance materials in burgeoning industries. The aerospace sector required lightweight composites that could withstand extreme temperatures, and the electronics industry needed reliable encapsulants to protect sensitive components. tri-iso.commiller-stephenson.com MNA, used as a hardener for epoxy resins, proved to be an excellent candidate. It offered a combination of desirable characteristics:

Ease of handling due to its low viscosity and liquid state. tri-iso.comgoogle.com

Long pot life , allowing for more controlled processing. tri-iso.com

Low volatility and odor , improving workplace safety. tri-iso.com

Excellent electrical properties , including high arc resistance. tri-iso.commiller-stephenson.com

Minimal shrinkage during curing, reducing stress in the final product. miller-stephenson.com

Patents from the 1960s and 1970s reveal early research efforts focused on modifying MNA and its formulations to further enhance properties like tensile strength and ductility in cured epoxy resins. google.comgoogle.com For instance, a 1976 patent described creating a novel mixture of methyl endomethylene tetrahydrophthalic acid and its corresponding anhydride (MNA) to achieve significant improvements in the mechanical properties of the cured resin. google.com These early developments laid the groundwork for MNA's widespread adoption and established its reputation as a high-performance curing agent.

Evolution of Research Trends and Applications

Research involving Nadic Methyl Anhydride has continuously evolved, reflecting broader trends in materials science and a growing emphasis on sustainability and advanced functionalities.

Initially, research centered on optimizing the curing process and understanding the structure-property relationships in MNA-cured epoxy systems. Studies systematically investigated the effect of MNA concentration, catalyst type, and cure cycles on the final properties of the thermoset. This foundational research was crucial for tailoring materials for specific high-performance applications, such as fiber-reinforced composites for military and aerospace use and encapsulation materials for electronic circuits. tri-iso.com

The table below illustrates how varying the concentration of MNA affects the properties of a cured Bisphenol A epoxy resin, a common formulation in early applications.

Table 1: Effect of Nadic Methyl Anhydride (MNA) Concentration on the Properties of Cured Bisphenol A Epoxy Resin Data represents the properties of a cured bisphenol A epoxy resin with a tris(dimethylamino methyl) phenol (B47542) accelerator, post-cured for 1000 hours at 200°C.

MNA Concentration (phr)Heat Distortion Temperature (°C)Weight Loss (%)
7515010
801658
851756
901807
951709

More recent research trends have shifted towards sustainability and the development of bio-based polymers. Scientists have explored using MNA to cure epoxy resins derived from natural sources like vegetable oils, lignin, and other plant-based compounds. mdpi.comexpresspolymlett.com This research aims to reduce the environmental impact of thermosetting polymers by replacing petroleum-based components like Bisphenol A (BPA). mdpi.comresearchgate.net For example, studies have successfully used MNA to cure epoxidized linseed oil (ELO) and furan-based diepoxy monomers, demonstrating the potential to create greener composites with competitive properties. mdpi.comexpresspolymlett.com

Another significant area of modern research is the development of advanced materials with tailored properties. This includes synthesizing novel epoxy monomers designed to exhibit superior performance when cured with MNA. For instance, a quercetin-based epoxy monomer cured with MNA showed comparable thermal and mechanical properties to conventional BPA-based systems. researchgate.net Similarly, a resveratrol-based epoxy resin cured with a related anhydride demonstrated a significantly higher Tg and excellent mechanical properties. cnrs.fr

The table below compares the mechanical properties of a conventional petroleum-based epoxy (DGEBA) with a bio-based alternative, both cured with an anhydride hardener, highlighting the progress in developing high-performance, sustainable materials.

Table 2: Comparative Properties of Conventional vs. Bio-Based Anhydride-Cured Epoxy Resins

PropertyDGEBA/MeHHPAREEP/MeHHPA
Glass Transition Temperature (Tg)146.5 °C210.8 °C
Tensile Strength59.1 MPa73.5 MPa
Tensile ModulusN/A3.0 GPa

\MeHHPA (Methylhexahydrophthalic anhydride) is an anhydride curing agent structurally related to MNA. REEP is a resveratrol-based epoxy resin. DGEBA is Diglycidyl ether of bisphenol A.* cnrs.fr

The evolution of MNA in polymer science showcases a journey from a novel hardener for specialized applications to a versatile chemical building block enabling the development of next-generation sustainable and high-performance materials. Its continued relevance is secured by its adaptability in curing both traditional and innovative bio-based resin systems.

Q & A

Q. What are the standard methods for synthesizing and characterizing Nadic Methyl Anhydride (MNA)?

  • Methodological Answer : MNA (C₁₀H₁₀O₃) is synthesized via derivatization of nadic anhydride, typically through hydrogenation or alkylation reactions. Structural characterization employs techniques like:
  • FT-IR spectroscopy : To confirm anhydride functional groups (peaks near 1850 cm⁻¹ and 1770 cm⁻¹ for asymmetric and symmetric C=O stretching) .
  • ¹H-NMR : Signals at δ 5.5–6.5 ppm correspond to norbornene double bonds, while methyl groups appear near δ 1.2 ppm .
  • Elemental analysis : Validates molecular composition (e.g., C: 67.41%, H: 5.66%, O: 26.93%) .
    Purity is assessed via gas chromatography (GC) or HPLC, with commercial grades ≥95% purity .

Q. How should MNA be stored, and what are its solubility profiles for experimental use?

  • Methodological Answer :
  • Storage : MNA is hygroscopic and must be stored in airtight containers at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Avoid exposure to moisture to prevent hydrolysis .
  • Solubility :
  • Polar solvents : Soluble in DMSO, DMF, and ethanol (up to 50 mg/mL with sonication).
  • Non-polar solvents : Limited solubility in corn oil or PEG-300; formulations often require emulsifiers like Tween 80 for in vivo studies .
  • Formulation example : For in vivo dosing, dissolve 25 mg/mL MNA in DMSO, then dilute with corn oil (1:9 v/v) to achieve 2.5 mg/mL working concentration .

Advanced Research Questions

Q. What experimental design considerations are critical for MNA’s role in anhydride-cured epoxy systems?

  • Methodological Answer : MNA is used as a hardener in epoxy resins (e.g., epoxidized linseed oil) to tailor crosslinking density and mechanical properties. Key factors include:
  • Molar ratios : Optimal E:A (epoxide:anhydride) ratios range from 1:0.8 to 1:1.2. Deviations result in incomplete curing or brittleness .
  • Catalysts : 4-Methylimidazole (4-MI) or 1,8-diazabicycloundec-7-ene (DBU) accelerate curing. For example, 1 wt% DBU reduces gel time by 40% at 120°C .
  • Characterization : Use DSC to monitor exothermic peaks (Tg ~150–200°C) and rheometry to track viscosity changes during curing .

Q. How do thermal stability and degradation kinetics of MNA-cured polymers compare to other anhydrides?

  • Methodological Answer : MNA-derived polymers exhibit superior thermal stability due to the norbornene structure. Key methodologies include:
  • TGA : Decomposition onset at ~300°C (5% weight loss), with char residues ~15% at 800°C in nitrogen .
  • Activation energy : Calculated via Flynn-Wall-Ozawa method, MNA-cured systems show higher activation energies (~150 kJ/mol) than methyltetrahydrophthalic anhydride (MTHPA, ~130 kJ/mol), indicating slower degradation .
  • Comparative studies : MNA outperforms nadic anhydride in weather resistance and color stability due to methyl group stabilization .

Q. What strategies resolve contradictions in MNA’s reactivity across copolymerization studies?

  • Methodological Answer : Discrepancies in reactivity (e.g., curing rates or side reactions) arise from:
  • Impurity profiles : Trace moisture or residual acids in MNA can accelerate hydrolysis. Pre-drying at 80°C under vacuum for 2 hours mitigates this .
  • Catalyst specificity : DBU enhances MNA’s reactivity in epoxidized oils but may cause side reactions in styrene-maleic anhydride systems. Validate catalyst compatibility via control experiments .
  • Kinetic modeling : Use isoconversional methods (e.g., Friedman analysis) to account for variable activation energies in complex systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.